molecular formula C20H22N4O B2778407 4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2309705-87-9

4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2778407
CAS No.: 2309705-87-9
M. Wt: 334.423
InChI Key: XXVVREGOSICYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-((1R,5S)-3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile ( 2309705-87-9) is a chemical compound with the molecular formula C20H22N4O and a molecular weight of 334.41 g/mol . This benzonitrile derivative features a complex 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its three-dimensional rigidity and potential for target engagement. The primary research application of this compound is in the field of targeted protein degradation, a pioneering strategy in drug discovery. It serves as a key intermediate or prototype molecule in the design and synthesis of bifunctional compounds, such as PROTACs (Proteolysis Targeting Chimeras), aimed at degrading disease-relevant proteins . Specifically, research indicates its potential relevance in programs targeting oncoproteins like SMARCA2 and cyclin-dependent kinases (CDKs) . Its structure, incorporating the 8-azabicyclo[3.2.1]octane system, is recognized in patent literature covering novel therapeutic agents for cancer treatment . This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use. Researchers should handle this material with care, referring to the material safety data sheet (MSDS) for safe laboratory practices.

Properties

IUPAC Name

4-[3-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c21-13-16-3-1-15(2-4-16)5-8-20(25)24-17-6-7-18(24)12-19(11-17)23-10-9-22-14-23/h1-4,9-10,14,17-19H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVVREGOSICYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile typically involves the following steps:

  • Formation of the azabicyclo[3.2.1]octane core: : Starting from a suitable bicyclic precursor, the desired stereochemistry can be achieved through selective catalytic hydrogenation.

  • Introduction of the imidazole ring: : This can be accomplished by reacting the bicyclic intermediate with an imidazole derivative in the presence of a base.

  • Addition of the benzonitrile group: : This involves a nucleophilic substitution reaction where the benzonitrile moiety is introduced.

  • Oxidation of the propyl side chain: : This step forms the ketone group through selective oxidation, often using reagents like PCC or DMP.

Industrial Production Methods: Industrial-scale production typically relies on optimized versions of these laboratory procedures, with an emphasis on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are fine-tuned to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can be further oxidized at the ketone or imidazole positions, leading to a variety of products.

  • Reduction: : Selective reduction of the ketone can yield alcohol derivatives.

  • Substitution: : The nitrile and imidazole groups can undergo substitution reactions with appropriate electrophiles or nucleophiles.

Common Reagents and Conditions:
  • Oxidizing agents: : Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution reagents: : Alkyl halides, acyl chlorides

Major Products: The major products include oxidized derivatives, reduced alcohols, and various substitution products, depending on the reacting partners and conditions.

Scientific Research Applications

Chemistry: The compound serves as a precursor for synthesizing complex molecular architectures, valuable in organic synthesis and material science.

Biology: Its structural motifs are investigated for their potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Potential pharmaceutical applications include its evaluation as a candidate for targeting specific biological pathways, given its imidazole ring—a common pharmacophore in many drugs.

Industry: It may also find uses in the development of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action typically involves interaction with specific biological targets such as enzymes or receptors. The imidazole ring is known to engage in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity. The bicyclic structure provides a rigid framework, enhancing the compound's stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Imidazole : Triazole-containing analogs (e.g., Maraviroc) exhibit higher specificity for chemokine receptors (CCR5) due to stronger hydrogen bonding with aspartate residues in the receptor’s binding pocket . In contrast, the imidazole in the target compound may favor interactions with histidine-rich kinase domains .
  • Benzonitrile vs. Carboxamide : The benzonitrile group in the target compound enhances metabolic stability compared to carboxamide derivatives (e.g., Maraviroc), which are prone to hydrolysis .

Pharmacological and Physicochemical Profiles

  • Lipophilicity : The target compound’s logP (2.8) is lower than Maraviroc’s (4.1), suggesting better aqueous solubility but reduced membrane permeability .
  • Binding Affinity : Preliminary docking studies indicate the imidazole moiety binds to zinc ions in metalloenzymes (e.g., matrix metalloproteinases) with a predicted Ki of 120 nM, whereas triazole analogs show negligible metal coordination .
  • Metabolic Stability : The benzonitrile group reduces CYP3A4-mediated metabolism compared to tertiary amines like (1R,3R,5S)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane, which undergoes rapid N-demethylation .

Biological Activity

4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile, also known as a complex bicyclic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining an imidazole ring with an azabicyclo framework and a benzonitrile moiety. Its molecular formula is C20H25N3O2C_{20}H_{25}N_3O_2, indicating the presence of multiple functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Imidazole Ring : Starting from appropriate precursors, the imidazole is synthesized through standard organic reactions.
  • Formation of the Azabicyclo Core : The bicyclic structure is constructed using cyclization reactions.
  • Introduction of the Benzonitrile Group : This is achieved via nucleophilic substitution or acylation methods.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific analog used .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be approximately 15 µM and 20 µM, respectively . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Receptor Binding : The imidazole moiety allows for interaction with various receptors, potentially influencing signaling pathways related to inflammation and cell growth.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic processes, similar to other known inhibitors targeting specific pathways in cancer metabolism.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Zebrafish Embryo Toxicity Study : A study assessed the toxicity of related benzamide derivatives on zebrafish embryos, finding that certain compounds exhibited low toxicity (LC50 > 20 mg/L), suggesting a favorable safety profile for further development .
  • Antimycobacterial Activity : A recent investigation into analogs showed promising results against Mycobacterium tuberculosis, with some compounds achieving IC50 values below 10 µM, indicating strong potential as new therapeutic agents against tuberculosis .

Comparative Analysis

To better understand the unique properties of 4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure TypeAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
Compound ABenzamide2018
Compound BImidazole1522
Target Compound Bicyclic 10 - 50 15 - 20

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile, and how can reaction conditions be optimized to improve yield?

  • The synthesis typically involves multi-step routes, including coupling reactions between the bicyclic amine core and functionalized benzonitrile derivatives. Key steps include:

  • Stereoselective formation of the 8-azabicyclo[3.2.1]octane scaffold via intramolecular cyclization under reflux conditions (e.g., dichloromethane or ethanol) .
  • Imidazole incorporation using nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Optimization of solvent polarity (e.g., DMF for polar intermediates) and temperature (60–100°C) to minimize by-products like unreacted imidazole or over-oxidized intermediates .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and structural integrity of this compound?

  • 1H/13C NMR : Assign diastereotopic protons in the bicyclic system (e.g., δ 3.2–4.1 ppm for bridgehead hydrogens) and confirm imidazole substitution patterns .
  • X-ray crystallography : Resolves absolute configuration (1R,5S) and validates the bicyclo[3.2.1]octane geometry .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]+ m/z calculated for C21H23N4O: 363.1921) .

Q. What in vitro assays are typically used to evaluate the compound's activity against kinase targets or neurotransmitter receptors?

  • Radioligand binding assays : Measure affinity for nicotinic acetylcholine receptors (nAChRs) using α7 or α4β2 subtypes, with IC50 values compared to reference antagonists like mecamylamine .
  • Kinase inhibition profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects, using ATP-Glo assays .
  • Functional cellular assays : Assess intracellular calcium flux in HEK293 cells expressing target receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives that may alter activity in vivo .
  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (logBB calculations) to explain reduced efficacy .
  • Dose-response reevaluation : Adjust dosing regimens in animal models to account for rapid clearance (e.g., t1/2 <2 hrs in rodents) .

Q. What computational strategies are recommended for predicting the binding affinity and selectivity of this compound towards nicotinic acetylcholine receptors (nAChRs)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with α7 nAChR homology models (e.g., PDB: 7KO3) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., imidazole-NH with Tyr93) .
  • Free energy perturbation (FEP) : Calculate ΔΔG for analogs to prioritize modifications (e.g., replacing benzonitrile with pyridine) .

Q. What methodologies are employed to synthesize and isolate enantiomerically pure forms of this bicyclic compound?

  • Chiral resolution : Use preparative HPLC with amylose-based columns (Chiralpak IA) and ethanol/heptane mobile phases .
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates to achieve >99% ee .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) .

Q. How do researchers design stability-indicating HPLC methods to assess degradation products under various storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H2O2) .
  • HPLC conditions : Use C18 columns (Agilent Zorbax SB), 0.1% TFA in water/acetonitrile gradients, and UV detection at 254 nm .
  • Degradant identification : Compare retention times and MS/MS fragmentation to known impurities (e.g., hydrolyzed oxopropyl chain) .

Q. What strategies are used to correlate the compound's ADMET properties with structural modifications to enhance bioavailability?

  • Lipinski’s rule analysis : Ensure MW <500, logP <5, and H-bond donors/acceptors ≤5/10 using tools like Molinspiration .
  • PAMPA assays : Measure passive permeability (Pe >1×10⁻6 cm/s) and adjust logD via substituents (e.g., fluorination of benzonitrile) .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to mitigate drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.